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molecular formula C17H16O B8506784 1-(Benzyloxy)-4-(buta-1,3-dien-2-yl)benzene CAS No. 821798-74-7

1-(Benzyloxy)-4-(buta-1,3-dien-2-yl)benzene

Cat. No. B8506784
M. Wt: 236.31 g/mol
InChI Key: XCFQZDYDYRMDNI-UHFFFAOYSA-N
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Patent
US07183445B2

Procedure details

1-benzyloxy-4-(1-iodo-vinyl)-benzene (12.0 g, 0.035 mol), vinyl tributyl tin (16.0 mL, 0.056 mol) and PdCl2(CH3CN)2 (150 mg, 0.0579 mmol) were dissolved in DMF (300 mL). The reaction mixture was stirred at 25° C. for 16 h, then partitioned between ethyl acetate (800 mL) and H2O (400 mL). The organic layer was washed by brine, concentrated and purified on SiO2 (15% ethyl acetate/Hexane) to yield 1-benzyloxy-4-(1-methylene-allyl)-benzene.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2(CH3CN)2
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](I)=[CH2:16])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:18]([Sn](CCCC)(CCCC)CCCC)=[CH2:19]>CN(C=O)C>[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([C:15](=[CH2:16])[CH:18]=[CH2:19])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(=C)I
Name
Quantity
16 mL
Type
reactant
Smiles
C(=C)[Sn](CCCC)(CCCC)CCCC
Name
PdCl2(CH3CN)2
Quantity
150 mg
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (800 mL) and H2O (400 mL)
WASH
Type
WASH
Details
The organic layer was washed by brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on SiO2 (15% ethyl acetate/Hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C(C=C)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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